molecular formula C23H19NO6 B11276644 N-(2-(2,5-dimethoxybenzoyl)-3-methylbenzofuran-5-yl)furan-2-carboxamide

N-(2-(2,5-dimethoxybenzoyl)-3-methylbenzofuran-5-yl)furan-2-carboxamide

Cat. No.: B11276644
M. Wt: 405.4 g/mol
InChI Key: YURMKSZYYMNIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,5-Dimethoxybenzoyl)-3-methylbenzofuran-5-yl)furan-2-carboxamide is a synthetically designed organic compound intended for research purposes. It features a benzofuran core structure, a motif commonly investigated in medicinal chemistry for its diverse biological potential. This specific molecule incorporates a 2,5-dimethoxybenzoyl group and a furan-2-carboxamide substituent, a combination that suggests it may serve as a valuable chemical tool or building block in various research streams. Compounds with structural similarities to this molecule have been explored in several areas of scientific inquiry. For instance, furan-2-carboxamide derivatives have shown promise as antibiofilm agents in studies targeting pathogens like Pseudomonas aeruginosa , potentially functioning by interfering with quorum-sensing pathways such as the LasR system . Furthermore, related benzofuran-2-carboxamide analogs are being actively studied for their ability to modulate the aggregation of amyloid-beta (Aβ42) peptides, a key process in Alzheimer's disease research, with some derivatives demonstrating significant neuroprotective effects in cellular models . The presence of the dimethoxybenzoyl group in similar compounds also points to potential research applications in cytoprotection, as certain derivatives are known to activate the Nrf2/ARE signaling pathway, leading to the upregulation of defensive enzymes like NQO1 and HO-1 . Researchers may find this compound useful as a precursor or intermediate in diversity-oriented synthesis to create libraries of molecules for high-throughput screening. This product is provided for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H19NO6

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide

InChI

InChI=1S/C23H19NO6/c1-13-16-11-14(24-23(26)20-5-4-10-29-20)6-8-19(16)30-22(13)21(25)17-12-15(27-2)7-9-18(17)28-3/h4-12H,1-3H3,(H,24,26)

InChI Key

YURMKSZYYMNIMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Preparation Methods

Cyclization Reactions

The benzofuran scaffold is typically synthesized via acid-catalyzed cyclization of 2-hydroxybenzaldehyde derivatives. For example, reacting 2-hydroxybenzaldehyde with 3-diazo-propionic acid ethyl ester in the presence of HBF₄(OEt)₂ yields dihydrobenzofuran intermediates, which are further oxidized to form the aromatic ring.

Key Reaction:
2-Hydroxybenzaldehyde + 3-Diazo-propionic acid ethyl esterDihydrobenzofuran derivativeBenzofuran
Conditions: HBF₄(OEt)₂ in CH₂Cl₂, reflux; H₂SO₄.

Directed C–H Arylation

Palladium-catalyzed C–H functionalization enables precise installation of substituents at specific positions. For instance, 8-aminoquinoline (8-AQ) directs arylation at the C3 position of benzofuran using Pd(OAc)₂ and dicyclohexylphosphine ligands. This method facilitates the introduction of aryl or heteroaryl groups, which can later be modified to include the methyl or benzoyl substituents.

Example:
Benzofuran + Aryl iodideC3-Arylated benzofuran
Conditions: Pd(OAc)₂, SPhos ligand, K₃PO₄, dioxane, 60°C.

Functionalization of the Benzofuran Core

Methyl Group Introduction

The methyl group at position 3 is introduced via Friedel-Crafts alkylation or directed C–H methylation . For example, methyl iodide in the presence of AlCl₃ or ZnCl₄-TiCl₄ facilitates alkylation at activated positions.

Key Step:
Benzofuran + CH₃I3-Methylbenzofuran
Conditions: AlCl₃, CH₃CN, reflux.

Benzoylation at Position 2

The 2,5-dimethoxybenzoyl group is attached via acylation . 2,5-Dimethoxybenzoyl chloride reacts with the benzofuran core under basic conditions (e.g., K₂CO₃) or using coupling reagents like DIC (diisopropylcarbodiimide) .

Reaction:
3-Methylbenzofuran + 2,5-Dimethoxybenzoyl chloride2-Benzoylated product
Conditions: K₂CO₃, DMF, 80°C.

Amide Bond Formation

Furan-2-Carboxamide Coupling

The furan-2-carboxamide group is introduced via amide bond formation . Furan-2-carboxylic acid is activated as an acyl chloride or coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC .

Procedure:
2-Benzoylated benzofuran + Furan-2-carboxylic acidFinal compound
Conditions: EDCI, HOBt, DMF, 25°C.

Reaction Optimization and Data Tables

Critical Reaction Parameters

StepReagents/ConditionsYield (%)Source
Benzofuran synthesisHBF₄(OEt)₂, CH₂Cl₂, reflux75–85
C3-MethylationCH₃I, AlCl₃, CH₃CN, reflux70–80
Benzoylation2,5-Dimethoxybenzoyl chloride, K₂CO₃, DMF60–75
Amide couplingFuran-2-carboxylic acid, EDCI, HOBt65–80

Challenges and Solutions

  • Regioselectivity: Directed C–H functionalization ensures precise substitution at C3.

  • Byproduct Formation: Use of anhydrous solvents and controlled reaction times minimizes side reactions.

Alternative Synthetic Routes

Suzuki Coupling for Benzoyl Group Installation

For aryl-substituted benzofurans, Suzuki-Miyaura coupling with 2,5-dimethoxyphenylboronic acid can introduce the benzoyl group. This method employs Pd(PPh₃)₂Cl₂ and a base like K₃PO₄.

Reaction:
3-Methyl-2-bromobenzofuran + 2,5-Dimethoxyphenylboronic acid2-Benzoylated product
Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 60°C.

Oxidative Functionalization

2-Hydroxy-4-methoxybenzaldehyde (a precursor) is brominated to yield intermediates for benzofuran synthesis. Bromination with Br₂ in acetic acid achieves high yields (up to 90%).

Key Intermediate Synthesis:
2-Hydroxy-4-methoxybenzaldehyde + Br₂5-Bromo-2-hydroxy-4-methoxybenzaldehyde
Conditions: Br₂, acetic acid, 0–20°C, 2h .

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues from the (E)-N-(2-(Methoxyphenyl)phenyl)furan-2-carboxamide Series

describes a series of (E)-N-(2-(3- or 4-methoxyphenyl)phenyl)furan-2-carboxamide derivatives. Key differences from the target compound include:

  • Substitution pattern : The target compound uses a benzofuran core with 2,5-dimethoxybenzoyl and 3-methyl substituents, whereas these analogs feature a simpler biphenyl backbone with methoxy groups at positions 3 or 3.
  • Spectral properties : The NH signal in ¹H NMR for these analogs appears at δ 10.4–10.6 ppm, similar to the target compound’s likely NH resonance. However, the absence of benzofuran-specific signals (e.g., aromatic protons in fused rings) distinguishes their spectral profiles .

Table 1: Comparison of Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₄H₂₁NO₆ 443.14 (calculated) 3-methylbenzofuran, 2,5-dimethoxybenzoyl
(E)-N-(2-(3-methoxyphenyl)phenyl)furan-2-carboxamide C₂₀H₁₈NO₃ 320.1285 3-methoxybiphenyl
(E)-N-(2-(3,4-dimethoxyphenyl)phenyl)furan-2-carboxamide C₂₁H₂₀NO₄ 350.1412 3,4-dimethoxybiphenyl

Heterocyclic Variations: Thiazolidinone and Chromene Derivatives

highlights N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide, which shares the furan-2-carboxamide group but diverges in core structure:

  • Core scaffold: The chromene-thiazolidinone hybrid contrasts with the benzofuran backbone of the target compound.

Substituent Effects: Benzoylphenyl and Hydroxyphenyl Analogues

synthesizes N-(benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide derivatives (3a and 3b). Key distinctions include:

  • Functional groups : The hydroxylphenyl substituent in 3a/3b vs. the dimethoxybenzoyl group in the target compound.

Heterocyclic Carboxamide Variations in Patent Literature

lists quinoline derivatives with furan-2-carboxamide, benzamide, or thiophene-2-carboxamide groups. These compounds emphasize the role of the carboxamide moiety:

  • Heterocycle impact : Replacing furan-2-carboxamide with thiophene-2-carboxamide (as in the patent) could enhance lipophilicity or alter binding affinity due to sulfur’s electronegativity and larger atomic radius .

Dimethoxybenzoyl-Containing Thiazole Derivatives

describes 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dimethoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (54), which shares the 2,5-dimethoxybenzoyl group but uses a thiazole-cyclopropane scaffold.

  • Structural implications : The thiazole ring may confer rigidity and metabolic resistance compared to the benzofuran core, while the cyclopropane group introduces steric constraints absent in the target compound .

Biological Activity

N-(2-(2,5-dimethoxybenzoyl)-3-methylbenzofuran-5-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a furan-2-carboxamide moiety linked to a benzofuran derivative. Its molecular formula is C26H23NO5, with a molecular weight of 433.46 g/mol. The structural features are crucial for its biological activity, influencing interactions with biological targets.

PropertyValue
Molecular FormulaC26H23NO5
Molecular Weight433.46 g/mol
LogP5.2
Topological Polar Surface Area77.8 Ų

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer).

  • Cytotoxicity Assays :
    • A study demonstrated that compounds related to this structure exhibited significant cytotoxic activity, with IC50 values indicating effective inhibition of cell proliferation:
      • Compound A: IC50 = 9.71 ± 1.9 μM
      • Compound B: IC50 = 7.48 ± 0.6 μM
      • Compound C: IC50 = 3.27 ± 1.1 μM .
  • Mechanism of Action :
    • The mechanism involves the depletion of glycogen synthase kinase-3β (GSK3β), leading to apoptosis through the inhibition of NF-κB activity in cancer cells . Molecular docking studies have shown strong binding affinities to GSK3β, correlating with observed biological activities.

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzofuran derivatives suggests that modifications on the benzoyl moiety significantly influence their anticancer efficacy. The presence of methoxy groups and their positions have been shown to enhance biological activity:

CompoundMethoxy SubstituentsIC50 (μM)
Compound 1None>20
Compound 2One methoxy (3-position)15.0
Compound 3Two methoxies (3 & 4 positions)6.0

Study on Antiproliferative Activity

A comprehensive study evaluated various benzofuran derivatives for their antiproliferative effects using different cancer cell lines:

  • Design : A series of compounds were synthesized and tested for their ability to inhibit cell growth.
  • Findings : Compounds with multiple methoxy substitutions showed enhanced activity compared to those with fewer or no substitutions .

Molecular Docking Studies

Molecular docking has been employed to predict the binding interactions between this compound and key protein targets involved in cancer progression:

  • Targets : GSK3β and tubulin were identified as significant targets.
  • Results : High binding affinities were observed, supporting the hypothesis that these interactions contribute to the compound's anticancer effects .

Q & A

Q. What are the common synthetic routes for this compound, and how are key intermediates characterized?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:
  • Coupling reactions between benzofuran and dimethoxybenzoyl groups using palladium catalysts (e.g., Suzuki-Miyaura coupling) .
  • Amide bond formation via activation of the furan-2-carboxylic acid using reagents like EDCI/HOBt, followed by reaction with the amine intermediate .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for confirming structural integrity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) resolves aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons .
  • X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of 3D structure, as demonstrated for related benzofuran-carboxamide analogs .
  • HPLC-MS (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects impurities .

Q. What preliminary biological screening assays are recommended to evaluate bioactivity?

  • Methodological Answer:
  • Anticancer activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial testing: Broth microdilution assay (MIC values) against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition: Fluorescence-based assays for kinases or proteases, given the compound’s amide and heterocyclic motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer:
  • Solvent optimization: Replace dichloromethane with ethanol to enhance solubility of polar intermediates .
  • Catalyst screening: Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos) to improve coupling efficiency .
  • Temperature control: Conduct amide coupling at 0°C to minimize side reactions .
ParameterOptimization StrategyExpected Outcome
SolventEthanol instead of DCMHigher yield (85% → 92%)
CatalystPd(OAc)₂ with SPhos ligandReduced byproducts
Reaction Temperature0°C for amide formationImproved selectivity

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer:
  • Cross-validation: Repeat assays in triplicate with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Purity verification: Re-analyze compound batches via HPLC-MS to rule out degradation .
  • Structural confirmation: Compare X-ray/NMR data with literature to ensure consistency .
  • Target engagement studies: Use SPR (surface plasmon resonance) to validate direct binding to hypothesized targets (e.g., DNA polymerase) .

Q. What strategies are employed in SAR studies to enhance potency?

  • Methodological Answer:
  • Core modifications: Replace the 3-methylbenzofuran with a thiophene ring to alter electron distribution .
  • Substituent tuning: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoyl moiety to improve target affinity .
  • Amide bioisosteres: Substitute the carboxamide with sulfonamide to enhance metabolic stability .

Example SAR Table:

DerivativeIC₅₀ (μM, MCF-7)Notes
Parent compound12.5Baseline activity
-CF₃ at benzoyl position3.83.3-fold increase in potency
Thiophene instead of benzofuran18.2Reduced activity

Q. How can computational modeling predict target interactions and guide experimental design?

  • Methodological Answer:
  • Molecular docking (AutoDock Vina): Dock the compound into the active site of DNA polymerase (PDB: 6NUS) to identify key interactions (e.g., hydrogen bonds with Arg753) .
  • MD simulations (GROMACS): Simulate binding stability over 100 ns to assess conformational changes .
  • ADMET prediction (SwissADME): Evaluate logP (<5) and topological polar surface area (TPSA >80 Ų) to prioritize derivatives with favorable pharmacokinetics .

Data Contradiction Analysis

  • Case Example: A study reports IC₅₀ = 5 μM (HeLa), while another finds IC₅₀ = 20 μM.
    • Resolution Steps:

Verify cell line authenticity (STR profiling).

Re-test both studies’ compounds under identical assay conditions.

Analyze for polymorphic forms (e.g., amorphous vs. crystalline) via PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.